molecular formula C29H20I2N2O3S B2421579 (E)-ethyl 3-((2-hydroxy-3,5-diiodobenzylidene)amino)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate CAS No. 325811-39-0

(E)-ethyl 3-((2-hydroxy-3,5-diiodobenzylidene)amino)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate

Cat. No. B2421579
CAS RN: 325811-39-0
M. Wt: 730.36
InChI Key: ADPGEVSETMJAFY-KPGMTVGESA-N
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Description

The compound is a Schiff base, which are the compounds containing imine group such as –HC=N– by the reaction of amine with a carbonyl compound or ketone . These compounds are used in the development of numerous potential applications and coordination chemistry in various pharmacological and biological fields .


Synthesis Analysis

Schiff bases like this compound are often synthesized through the condensation of an appropriate aldehyde or ketone with an amine. In a related compound, the Schiff base was synthesized with condensation of 3,5-diiodosalicylaldehyde and sulfadiazine .


Molecular Structure Analysis

The molecular structure of Schiff bases is often planar, with the parts of the molecule fundamentally planar . The dihedral angle between different parts of the molecule can vary .


Chemical Reactions Analysis

Schiff bases are known to undergo a variety of chemical reactions, including condensation with amines to form imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Some related compounds have been characterized with FTIR, X-ray crystallography, and electronic spectra .

Scientific Research Applications

Synthesis of New Schiff Bases

The compound is used in the synthesis of new Schiff bases . Schiff bases are compounds containing an imine group and are used in the development of numerous potential applications in coordination chemistry and various pharmacological and biological fields .

Drug-likeness and Molecular Docking Studies

The compound has been studied for its drug-likeness properties and molecular docking . These studies are crucial in drug discovery and development processes as they help in predicting the drug-like properties of a compound and its potential interactions with biological targets .

Computational Studies

The compound has been studied using computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) . These studies help in understanding the electronic structure and properties of the compound .

Crystallography Studies

The compound has been characterized using X-ray crystallography . This technique provides detailed information about the crystal structure of the compound, which is crucial in understanding its physical and chemical properties .

Hydroxylation of Amino Acids

While not directly related to the compound, hydroxylation of amino acids is a common C-H bond functionalization reaction . The compound, being a hydroxylated derivative, could potentially be used in studies related to the hydroxylation of amino acids .

Biosynthesis Studies

The compound could potentially be used in biosynthesis studies . Hydroxy amino acids, such as the one in this compound, play an important role in biosynthesis .

Mechanism of Action

The exact mechanism of action would depend on the specific application of the compound. Some Schiff bases have shown anti-infective properties .

Future Directions

Schiff bases and related compounds have potential in various pharmacological and biological fields, so it looks to continue investigation in this area .

properties

IUPAC Name

ethyl 3-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20I2N2O3S/c1-2-36-29(35)27-25(32-16-19-13-20(30)14-22(31)26(19)34)24-21(17-9-5-3-6-10-17)15-23(33-28(24)37-27)18-11-7-4-8-12-18/h3-16,34H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPGEVSETMJAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=C(C(=CC(=C5)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20I2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

730.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 3-((2-hydroxy-3,5-diiodobenzylidene)amino)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate

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